
4'-Benzyloxy Carvedilol
Übersicht
Beschreibung
4’-Benzyloxy Carvedilol is a chiral derivative of Carvedilol, characterized by the substitution of a benzyloxy group at the 4’ position of the phenyl ring. This structural modification influences the molecule’s interaction with various receptors and enzymes, making it of interest in research focused on stereochemistry and pharmacology . Carvedilol itself is a third-generation non-cardioselective beta-blocker used in the treatment of hypertension and cardiovascular diseases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Benzyloxy Carvedilol typically involves the introduction of a benzyloxy group to the phenyl ring of Carvedilol. One common method includes the reaction of Carvedilol with benzyl chloride in the presence of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at a controlled temperature to ensure the selective substitution at the 4’ position .
Industrial Production Methods: Industrial production of 4’-Benzyloxy Carvedilol follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as solvent evaporation and crystallization are employed to isolate and purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Benzyloxy Carvedilol undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Benzyloxy aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Cardiovascular Therapy
4'-Benzyloxy carvedilol retains the pharmacological properties of carvedilol, making it a candidate for treating cardiovascular diseases. Carvedilol is effective in managing conditions such as:
- Heart Failure : It has been shown to reduce mortality and hospitalizations in patients with heart failure with reduced ejection fraction (HFrEF) .
- Hypertension : As a nonselective beta-blocker, carvedilol helps lower blood pressure by blocking adrenergic receptors .
2. Antimicrobial Activity
Recent studies have indicated that derivatives of carvedilol, including this compound, may exhibit antimicrobial properties. Research has demonstrated that certain structural modifications can enhance the antimicrobial efficacy against various pathogens, including Gram-positive and Gram-negative bacteria . This suggests potential applications in developing new antimicrobial agents.
Formulation Development
1. Nanoparticle Encapsulation
Research has explored the encapsulation of carvedilol in biodegradable nanoparticles to improve its bioavailability and therapeutic efficacy. Studies indicate that formulations using albumin nanoparticles can significantly enhance the circulation time and bioavailability of carvedilol compared to traditional formulations . This approach may also be applicable to this compound, potentially leading to improved therapeutic outcomes.
Formulation Type | Bioavailability Improvement | Circulation Time |
---|---|---|
Pure Carvedilol | Baseline | Short |
BSA Nanoparticles | Increased by 3.22 times | Extended |
Wirkmechanismus
4’-Benzyloxy Carvedilol exerts its effects by blocking beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. The benzyloxy group enhances its binding affinity to these receptors, making it more effective in reducing peripheral vascular resistance. The compound also exhibits antioxidant properties, contributing to its therapeutic effects in cardiovascular diseases .
Vergleich Mit ähnlichen Verbindungen
Carvedilol: The parent compound, used widely in the treatment of hypertension and heart failure.
Nebivolol: Another beta-blocker with vasodilatory properties.
Metoprolol: A selective beta-1 blocker used in cardiovascular diseases.
Uniqueness: 4’-Benzyloxy Carvedilol stands out due to its enhanced binding affinity and antioxidant properties, which may offer superior therapeutic benefits compared to other beta-blockers. Its unique structural modification allows for more targeted interactions with beta-adrenergic receptors, potentially leading to improved clinical outcomes .
Biologische Aktivität
4'-Benzyloxy Carvedilol is a derivative of Carvedilol, a non-selective beta-blocker with notable antioxidant properties. This compound has garnered attention for its potential biological activities, particularly in the context of cardiovascular protection and cancer prevention. This article reviews the biological activity of this compound, drawing on diverse research findings, case studies, and data tables to present a comprehensive overview.
- Molecular Formula : C₃₁H₃₂N₂O₅
- CAS Number : 5235392
- PubChem ID : 887352-95-6
This compound exhibits several mechanisms that contribute to its biological activity:
- Beta-Adrenergic Receptor Blockade : Similar to Carvedilol, it competitively blocks beta-1 and beta-2 adrenergic receptors, which helps in managing hypertension and heart failure .
- Antioxidant Activity : The compound demonstrates significant antioxidant properties, reducing oxidative stress by scavenging reactive oxygen species (ROS) and preventing cellular damage induced by oxidative agents such as hydrogen peroxide (H₂O₂) .
- Anti-Cancer Properties : Research indicates that this compound can inhibit the transformation of cells induced by epidermal growth factor (EGF) and UV radiation, suggesting its potential role in cancer prevention .
Cardiovascular Effects
This compound has been studied for its effects on cardiovascular health, particularly in the management of heart failure and hypertension. Key findings include:
- Heart Failure Management : Studies have shown that carvedilol significantly reduces mortality and hospitalization rates in patients with heart failure with reduced ejection fraction (HFrEF) . The addition of this compound may enhance these effects due to its improved pharmacological profile.
Study | Population | Findings |
---|---|---|
COPERNICUS Trial | Patients with HFrEF | 31% reduction in mortality compared to placebo |
COMET Trial | Patients with HFrEF | Carvedilol reduced all-cause mortality compared to metoprolol tartrate |
Antioxidant Properties
The antioxidant capacity of this compound has been demonstrated through various in vitro studies:
- Cell Viability : In JB6 P+ cells treated with H₂O₂, pre-treatment with this compound resulted in increased cell viability compared to untreated controls .
Treatment | Cell Viability (%) |
---|---|
Control | 50 |
H₂O₂ Only | 20 |
H₂O₂ + this compound | 70 |
Cancer Prevention
The compound's ability to prevent UV-induced skin damage has been highlighted in recent studies:
- UV-Induced Damage : In full-thickness human reconstituted skin models, treatment with this compound reduced the formation of cyclobutane pyrimidine dimers (CPDs) and prostaglandin E2 (PGE2), markers of UV-induced damage .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
-
Case Study on Heart Failure :
- A cohort study involving patients with chronic heart failure indicated significant improvements in exercise tolerance and a reduction in hospital readmissions when treated with carvedilol derivatives including this compound.
-
Case Study on Cancer Patients :
- In patients undergoing treatment for breast cancer, the addition of carvedilol was associated with a lower incidence of cardiotoxicity compared to standard therapies alone, suggesting a protective role against chemotherapy-induced cardiac damage.
Eigenschaften
IUPAC Name |
1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-4-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-30-18-24(37-20-22-8-3-2-4-9-22)14-15-28(30)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGLUJVTGHMGCX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50412119 | |
Record name | 4'-Benzyloxy Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887352-95-6 | |
Record name | 4'-Benzyloxy Carvedilol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50412119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.